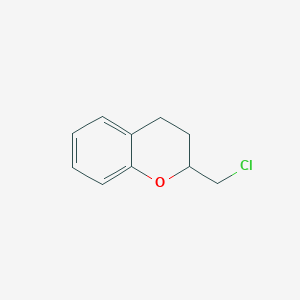

2-(Chloromethyl)chroman

Description

Significance of Chroman Scaffolds in Contemporary Organic Synthesis

The versatility of the chroman framework is evident in the diverse biological activities exhibited by its derivatives. These include potential applications as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents. ijrpc.comontosight.ai The rigid bicyclic nature of the chromone (B188151) fragment, a close relative of chroman, has been instrumental in the development of kinase inhibitors and compounds that bind to benzodiazepine (B76468) receptors. ijrpc.com The structural diversity achievable through substitution on the chroman ring system allows for the fine-tuning of biological effects, making it an attractive platform for the development of new therapeutic agents. gu.segoogle.com

The chroman-4-one scaffold, in particular, is a key structural motif in a plethora of natural products and drug candidates. frontiersin.org Its presence in flavonoids and their derivatives underscores its importance in medicinal chemistry. ebi.ac.uk Synthetic modifications at various positions of the chroman and chroman-4-one rings have led to the creation of extensive libraries of compounds with a broad spectrum of biological activities. researchgate.netmdpi.com

Contextualization of the Chloromethyl Functionality in Synthetic Methodology

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic synthesis. chempanda.com Its utility stems from its ability to act as a reactive handle, enabling a wide range of chemical transformations. wikipedia.org The introduction of a chloromethyl group onto a molecule, a process known as chloromethylation, provides a site for subsequent nucleophilic substitution reactions. chempanda.com This allows for the facile introduction of various other functional groups, thereby expanding the synthetic possibilities.

One of the most common applications of the chloromethyl group is in its role as a precursor to other functional groups. For example, it can be readily converted to amines, thiols, or other carbon-based substituents through reaction with appropriate nucleophiles. This reactivity is crucial for building molecular complexity and for the synthesis of diverse compound libraries for screening purposes.

The chloromethyl group is also employed in the introduction of protecting groups. For instance, chloromethyl methyl ether (MOM-Cl) is a widely used reagent for protecting hydroxyl groups as methoxymethyl (MOM) ethers. ereztech.comwikipedia.org This highlights the dual role of the chloromethyl functionality: as a reactive site for building new bonds and as a tool for temporarily masking other reactive sites during a multi-step synthesis. The presence of the chlorine atom activates the adjacent carbon for nucleophilic attack, making it a key component in various alkylating agents. chempanda.com

Overview of 2-(Chloromethyl)chroman as a Key Synthetic Intermediate

This compound emerges as a significant synthetic intermediate by combining the desirable features of the chroman scaffold with the versatile reactivity of the chloromethyl group. The systematic name for this compound is 2-(chloromethyl)-3,4-dihydro-2H-1-benzopyran. Its molecular formula is C₁₀H₁₁ClO. vulcanchem.com

The strategic placement of the chloromethyl group at the 2-position of the chroman ring system makes it a valuable building block for the synthesis of more complex molecules. This reactive site allows for the introduction of a wide array of substituents, enabling the creation of novel chroman derivatives with potentially interesting biological properties. vulcanchem.com For example, the chloromethyl group can be displaced by nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of compounds that can be screened for various therapeutic applications. vulcanchem.com

The utility of this compound as a synthetic intermediate is further underscored by the reactivity of related compounds. For instance, ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, a structurally similar compound, has been used in the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones. nih.gov This demonstrates the potential of the chloromethyl group on the chroman framework to participate in complex reaction cascades, leading to the formation of novel heterocyclic systems. Furthermore, related chloromethyl-substituted heterocycles, such as 2-(chloromethyl)pyrimidine, are also recognized as useful synthetic intermediates in pharmaceutical synthesis. caymanchem.com The reactivity of the chloromethyl group in 2-(chloromethyl)allyltrichlorosilane (B98420) in various coupling and allylation reactions further highlights the synthetic power of this functionality when attached to a larger molecular framework. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-(chloromethyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 |

InChI Key |

SQKKNAHNXFRARL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Chloromethyl Chroman Transformations

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 2-(chloromethyl)chroman is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate in organic synthesis. The carbon atom of the chloromethyl group acts as an electrophile, readily attacked by nucleophiles, while the chloride ion serves as the leaving group.

The versatility of this reaction is demonstrated by the variety of nucleophiles that can be employed. For instance, reactions with amines, thiols, or alcohols lead to the corresponding substituted products. The general mechanism for these substitutions can be described by the SN2 pathway, which involves a backside attack by the nucleophile on the electrophilic carbon. This concerted, single-step process results in the simultaneous formation of a new bond and the breaking of the carbon-chlorine bond.

An example of this is the reaction of 2-chloromethyl-2,1-borazaronaphthalene, an isostere of this compound, with a variety of nucleophiles including amines, azide (B81097), thiocyanate, and phthalimide, showcasing the broad applicability of this reaction type. nih.gov

A comparative study of the reactivity between 4-(chloromethyl)- and 4-(bromomethyl)-2H-chromen-2-one derivatives indicates that the bromomethyl compound exhibits higher reactivity in nucleophilic substitution reactions. This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reference |

| Amines | 2-(Aminomethyl)chroman derivatives | |

| Thiols | 2-(Thiolmethyl)chroman derivatives | |

| Alcohols | 2-(Alkoxymethyl)chroman derivatives | |

| Azide | 2-(Azidomethyl)chroman derivatives | nih.gov |

| Thiocyanate | 2-(Thiocyanatomethyl)chroman derivatives | nih.gov |

| Phthalimide | 2-(Phthalimidomethyl)chroman derivatives | nih.gov |

Intramolecular Cyclization and Annulation Reactions Involving the Chloromethyl Moiety

The chloromethyl group in this compound can participate in intramolecular cyclization and annulation reactions, leading to the formation of fused and spirocyclic ring systems. These reactions often proceed through the in situ generation of reactive intermediates.

For example, a BF3·OEt2-catalyzed approach has been developed for the synthesis of 2,2'-spirobi[2H-1-benzopyrancarboxylates] by reacting ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates with salicylaldehydes. This reaction proceeds through the formation of both carbon-carbon and carbon-oxygen bonds. researchgate.net

In another instance, the reaction of o-phenylenediamine (B120857) with certain 4H-pyrans containing a trifluoroacetyl group leads to 2-(trifluoromethyl)chroman-2-ols via a cascade process initiated by a Michael reaction. researchgate.netresearchgate.net Iron(III) chloride can catalyze the intramolecular cyclization of 2-propargylphenol derivatives to yield chromenes, where the 6-endo-dig cyclization is generally favored. msu.edu

Furthermore, lithium selenolates have been shown to be effective catalysts for the intramolecular cyclization of chalcone (B49325) derivatives to produce substituted 2H- and 4H-chromenes. nih.gov The regioselectivity of this Rauhut-Currier type reaction is dependent on the substituents present in the starting material. nih.gov

Annulation reactions involving this compound precursors often proceed via ortho-quinone methide intermediates. For instance, a [4+2] annulation of p-quinone methides with allenoates, catalyzed by a phosphine (B1218219), yields chroman derivatives. chim.it Similarly, aza-ortho-quinone methides, generated from N-(ortho-chloromethyl)aryl amides, can undergo [4+3] cycloaddition reactions with bromo-substituted Morita-Baylis-Hillman adducts to form aza-spirocycloheptane oxindole (B195798) scaffolds. acs.org

Cascade Transformations and Rearrangements Initiated by the Chloromethyl Group

The reactivity of the chloromethyl group can initiate cascade transformations and rearrangements, leading to complex molecular architectures from simple starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation.

A notable example is the reaction of o-(chloromethyl)phenols with enamino ketones, which results in 3-acyl- and 3-formyl-4H-chromenes. This transformation proceeds through a cascade involving the in situ generation of an o-quinone methide, followed by a [4+2] cycloaddition with the enamino ketone and subsequent elimination of a secondary amine. researchgate.net Similarly, a copper(II)-catalyzed cascade reaction of aza-o-quinone methides (generated from 2-(chloromethyl)anilines) with indoles affords tetrahydro-5H-indolo[2,3-b]quinolines. acs.orgresearchgate.net This process involves double 1,4-additions and a final intramolecular cyclization. acs.orgresearchgate.net

Rearrangements are also observed in the chemistry of this compound derivatives. For instance, the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives provides a route to substituted 2,3-dihydrobenzoxepine-4-carboxylates. researchgate.net Additionally, enamino ketones derived from the ring cleavage of 3-perfluoroacyl-4H-chromenes can undergo rearrangements in the presence of superacids to yield 2-perfluoroalkyl-4H-chromene-3-carbaldehydes. researchgate.netresearchgate.net

Table 2: Examples of Cascade Reactions and Rearrangements

| Reactants | Key Intermediate | Product | Reference |

| o-(Chloromethyl)phenols, enamino ketones | o-Quinone methide | 3-Acyl/Formyl-4H-chromenes | researchgate.net |

| 2-(Chloromethyl)anilines, indoles | Aza-o-quinone methide | Tetrahydro-5H-indolo[2,3-b]quinolines | acs.orgresearchgate.net |

| 2-(Chloromethyl)-2H-chromen-2-ol derivatives, Wittig reagents | - | 2,3-Dihydrobenzoxepine-4-carboxylates | researchgate.net |

| 3-Perfluoroacyl-4H-chromenes, primary aromatic amines | Enamino ketones | 2-Perfluoroalkyl-4H-chromene-3-carbaldehydes | researchgate.netresearchgate.net |

Investigation of Reactive Intermediates in Reactions of this compound (e.g., ortho-quinone methides)

The transformations of this compound and its derivatives are often mediated by highly reactive intermediates, with ortho-quinone methides (o-QMs) being particularly significant. curlyarrows.com These neutral molecules possess a cyclohexadiene moiety conjugated to an exo-methylene group and exhibit a zwitterionic resonance structure, which accounts for their electrophilicity. rsc.org

The in situ generation of o-QMs from precursors like 2-(chloromethyl)phenols is a common strategy. researchgate.net These transient species can then undergo various reactions, most notably [4+n] cycloadditions. rsc.org For example, the reaction of o-QMs with electron-rich olefins such as vinyl ethers and enamines proceeds via a [4+2] cycloaddition mechanism. researchgate.net

Aza-ortho-quinone methides (ao-QMs) are nitrogen-containing analogues generated from precursors like 2-(chloromethyl)anilines. acs.orgresearchgate.net They are also valuable intermediates for constructing nitrogen-containing heterocyclic rings through cycloaddition reactions. researchgate.net For instance, ao-QMs can react with nitrile N-oxides in a [4+2] followed by a [3+2] cycloaddition sequence. researchgate.net Phosphine-catalyzed transformations of aza-o-QMs have also been explored. rsc.org

The formation of o-QMs is a key step in many cascade reactions. The trapping of in situ generated o-QMs with various dienophiles is a powerful method for synthesizing chroman and xanthene derivatives. researchgate.net

Table 3: Generation and Reactions of ortho-Quinone Methides

| Precursor | Intermediate | Reaction Type | Product Type | Reference |

| 2-(Chloromethyl)phenols | o-Quinone methide | [4+2] Cycloaddition | Chromenes | researchgate.net |

| 2-(Chloromethyl)anilines | Aza-o-quinone methide | [4+3] Cycloaddition | Aza-spirocycloheptane oxindoles | acs.org |

| Hydroxybenzyl alcohols | o-Quinone methide | [4+2] Cycloaddition | Tetrahydroxanthenones | researchgate.net |

| 2-(1-Tosylalkyl)phenols | o-Quinone methide | Direct Amination | Primary Amines | mdpi.com |

Exploration of Stereochemical Outcomes and Stereoselective Pathways

The investigation of stereochemical outcomes is crucial for understanding the reaction mechanisms of this compound and for the synthesis of enantiomerically pure compounds. Many reactions involving this scaffold can generate new stereocenters, and controlling the stereoselectivity is a significant area of research.

In nucleophilic substitution reactions following an SN2 mechanism, an inversion of stereochemical configuration at the electrophilic carbon is expected. If the starting material is chiral, this leads to the formation of a product with the opposite configuration.

The stereochemical outcome of cycloaddition reactions involving o-quinone methides is often determined by the geometry of the reactants and the reaction conditions. For instance, the formal [4+2] cycloaddition of o-QMs with arylallenes can proceed with moderate stereoselectivity, which is influenced by the nature of the substituents on the allene. nih.gov

Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemistry of reactions involving o-QMs. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric [4+2] cycloaddition of ortho-alkenyl phenols with o-QMs, affording trisubstituted chromans with high enantioselectivity and diastereoselectivity. researchgate.net Similarly, the stereochemistry of chiral 2-substituted chromanes has been studied, revealing a correlation between the helicity of the dihydropyran ring and the specific optical rotation. semanticscholar.org

Reactions can be stereospecific, where different stereoisomers of the reactant give stereochemically different products, or stereoselective, where one stereoisomer is predominantly formed. alrasheedcol.edu.iquou.ac.in The addition of bromine to an alkene, for instance, is a stereospecific anti-addition. alrasheedcol.edu.iq

Table 4: Stereoselective Reactions Involving Chroman Scaffolds

| Reaction Type | Catalyst/Method | Stereochemical Outcome | Product Type | Reference |

| [4+2] Cycloaddition | Chiral Phosphoric Acid | High enantio- and diastereoselectivity | 2,3,4-Trisubstituted chromans | researchgate.net |

| [4+2] Cycloaddition | Arylallene substituent control | Moderate stereoselectivity | 3-Methylene-2-arylchromans | nih.gov |

| Nucleophilic Substitution (SN2) | Backside attack | Inversion of configuration | Substituted chromans |

Radical Processes in the Chemistry of this compound

In addition to ionic pathways, radical reactions also play a role in the chemistry of this compound and related structures. These processes involve the formation of highly reactive radical intermediates. curlyarrows.com

The chloromethyl group can be a precursor to the chloromethyl radical (CH₂Cl). nist.gov While less common than ionic reactions for this specific compound, radical pathways offer alternative synthetic strategies. For instance, a process for preparing 2-chloromethylphenylacetic acid involves the reaction of o-tolylacetic acid with sulfuryl chloride in the presence of a free radical initiator like 2,2'-azobisisobutyronitrile. google.com

Radical cyclization reactions are a powerful tool for constructing cyclic systems. A novel approach for synthesizing functionalized chroman-4-ones involves a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org This transformation is initiated by the generation of an acyl radical. rsc.org Another example is the tin-hydride mediated radical cyclization of 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one to form coumarin-annulated polycyclic heterocycles. sciforum.net

Photoredox catalysis has enabled the development of new radical annulation reactions. A highly selective (4+2) radical annulation has been developed to construct the chroman framework using N-hydroxyphthalimide esters as radical precursors and olefins as radical acceptors under mild, visible-light-mediated conditions. nih.gov This method provides a complementary approach to the traditional Diels-Alder reactions of o-quinone methides. nih.gov

Silver-catalyzed radical reactions have also been employed, where silver(I) acts as a single-electron-transfer (SET) oxidant to generate radical species. unipv.it

Applications of 2 Chloromethyl Chroman As a Versatile Synthetic Intermediate

Construction of Fused Heterocyclic Systems

The reactive nature of the chloromethyl group in chroman derivatives is effectively harnessed for the construction of elaborate fused polycyclic heterocyclic systems. A notable strategy involves intramolecular radical cyclization, where the chloromethyl group acts as a radical precursor.

For instance, a key intermediate, 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one, which bears the critical chloromethyl group on a chroman-like framework, is utilized in the synthesis of coumarin-annulated polycyclic heterocycles. mdpi.com This process begins with the substitution of the chloride with a bromo-substituted aniline (B41778) to form a radical precursor. Subsequent treatment with tributyltin hydride (ⁿBu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) generates a radical at the methylene (B1212753) position. This radical then undergoes a 6-exo-trig cyclization onto an adjacent aromatic ring, followed by further cyclization steps to yield complex, multi-ring systems such as tetrahydrochromeno[4',3':5,6]pyrano[4,3-c]quinolin-1(6cH)-one. mdpi.com This method highlights how the chloromethyl group can initiate a cascade of ring-forming reactions to build significant molecular complexity from a relatively simple chroman precursor.

Another approach involves palladium-catalyzed annulation reactions. Although not starting directly from 2-(chloromethyl)chroman, related 3-iodochromones can undergo a [2 + 2 + 1] domino annulation with α-bromo carbonyl compounds and tetracyclododecene to create a variety of chromone-containing polycyclic compounds with fused and bridged-ring systems. rsc.org This demonstrates the broader utility of halogenated chroman and chromone (B188151) scaffolds in constructing fused systems.

Precursor for Diversified Chroman-Based Scaffolds

The primary utility of this compound lies in its role as a foundational building block for creating a diverse library of chroman-based compounds. The electrophilic chloromethyl group readily undergoes Sₙ2 reactions with a vast array of nucleophiles, allowing for the introduction of new functional groups and the extension of the molecular scaffold.

This strategy is analogous to the use of other reactive chloromethylated heterocycles in medicinal chemistry. For example, 2-chloromethyl-4(3H)-quinazolinones are crucial intermediates in the synthesis of novel 4-anilinoquinazoline (B1210976) anticancer agents, where the chloromethyl group is displaced by various anilines to generate a library of potential drug candidates. mdpi.com Similarly, this compound can be reacted with different amines, phenols, thiols, and other nucleophiles to generate a wide range of 2-substituted chroman derivatives for biological screening. wisc.edunih.gov

The chroman-2-ylmethyl moiety, derived from this compound, has been incorporated into complex molecules designed as ion channel modulators, showcasing its importance in pharmaceutical research. google.com The ability to easily diversify the structure by modifying the group attached to the 2-position methyl group makes this compound an ideal precursor for developing structure-activity relationships (SAR) in drug discovery programs. wisc.edu

Role in the Synthesis of Complex Natural Product Analogs

Many natural products contain the chroman or chromene skeleton, and these compounds often exhibit significant biological activity, including antiprotozoal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net this compound is a strategic starting material for the synthesis of analogs of these natural products, enabling the exploration of their therapeutic potential and the improvement of their pharmacological profiles.

For example, the synthesis of analogs of the marine alkaloid Rhopaladins, which have anti-tumor activity, has been achieved through multi-component reactions where a reactive electrophile is key. frontiersin.org Research into antiprotozoal agents has used the natural product encecalin, a chromene derivative, as a key intermediate for the synthesis of various amines, amides, and ethers to develop novel lead compounds. nih.gov The use of this compound provides a direct route to introduce similar nitrogen- and oxygen-containing side chains at the C2 position, facilitating the generation of novel analogs with potentially enhanced activity or improved pharmacokinetic properties.

The general strategy involves using the chroman core as a scaffold and leveraging the reactive chloromethyl group to append various side chains or build additional ring systems, thereby mimicking and expanding upon the structural diversity found in nature.

Derivatization Strategies for Advanced Functional Group Transformations

The synthetic utility of this compound is best demonstrated by the breadth of derivatization strategies it enables. The C-Cl bond is the key to these transformations, allowing for its conversion into a variety of other functional groups.

Conversion to Other Halomethyl Derivatives

While the chloromethyl group is a versatile reactive handle, it can be readily converted to other halomethyl derivatives to modulate reactivity. The Finkelstein reaction, a classic Sₙ2 reaction, can be employed to exchange the chloride for a bromide or iodide. Reacting this compound with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) would yield the more reactive 2-(iodomethyl)chroman. This increased reactivity of the C-I bond can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required. A patent for the iodination of related compounds highlights the utility of this transformation. google.com

Introduction of Nitrogen-, Oxygen-, and Sulfur-Containing Functionalities

The most common application of this compound is its reaction with nucleophiles to introduce heteroatom-containing functionalities. This is a cornerstone of its use in creating diverse molecular libraries.

Nitrogen Nucleophiles : A wide range of nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and azides, can displace the chloride to form the corresponding aminomethyl derivatives. wisc.edu For example, reactions with cyclic amines like pyrrolidine (B122466) or morpholine (B109124) proceed readily. wisc.edu The azide (B81097) ion (N₃⁻) is an excellent nucleophile that can be used to form 2-(azidomethyl)chroman. masterorganicchemistry.com This azide can then be readily reduced to a primary amine or used in cycloaddition reactions.

Oxygen Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻), generated from the corresponding alcohols and phenols with a base, react with this compound in a Williamson-type ether synthesis to produce a variety of ethers. libretexts.orgmasterorganicchemistry.com Reaction with hydroxide (B78521) (OH⁻) or water under appropriate conditions can yield the corresponding alcohol, chroman-2-methanol.

Sulfur Nucleophiles : Sulfur-based nucleophiles are particularly effective in Sₙ2 reactions. libretexts.orgmsu.edu Thiolate anions (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react efficiently to form thioethers (sulfides). masterorganicchemistry.com To avoid potential side reactions like dialkylation, thiourea (B124793) can be used as a sulfur source, which, after initial displacement of the chloride, is hydrolyzed to give the corresponding thiol. libretexts.org

The table below summarizes some of the key nucleophilic substitution reactions.

| Nucleophile Class | Specific Nucleophile | Reagent Example | Product Functional Group |

| Nitrogen | Secondary Amine | Pyrrolidine | Tertiary Amine |

| Azide | Sodium Azide (NaN₃) | Azide | |

| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | |

| Sulfur | Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (Sulfide) |

| Thiourea | Thiourea ((NH₂)₂C=S) | Thiol (after hydrolysis) |

This interactive table illustrates common derivatization reactions based on established chemical principles.

Formation of Spirochroman and Polycyclic Systems

Beyond simple substitution, this compound and its derivatives are instrumental in synthesizing more intricate structures like spirochromans and other polycyclic systems. Spirocycles, where two rings share a single atom, are of great interest in medicinal chemistry.

Research has shown that related precursors, such as ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates, can be reacted with salicylaldehydes in the presence of a Lewis acid like BF₃·OEt₂ to construct 2,2'-spirobi-2H-1-benzopyrans. researchgate.netresearchgate.netresearchgate.net This demonstrates a powerful method for creating spiro-fused chroman systems where the chloromethyl group is a key player in the cyclization process. Furthermore, cycloaddition strategies using chroman-based scaffolds are employed in the total synthesis of complex natural products containing the chroman spiroketal motif, such as berkelic acid. researchgate.net The synthesis of spiro[chroman-2,2'-indole] derivatives has also been reported, highlighting the versatility of this scaffold in creating novel chemical entities for applications like chemosensors. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 2-(Chloromethyl)chroman. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of its exact mass. wisc.edubioanalysis-zone.com This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas. wisc.edu

For this compound, with a chemical formula of C₁₀H₁₁ClO, the theoretical exact mass can be calculated with high accuracy. The ability of HRMS to provide an exact mass measurement is crucial for confirming the molecular formula and distinguishing it from potential isomers or impurities. filab.frmeasurlabs.com

The fragmentation pattern of this compound under electron ionization (EI) in a mass spectrometer can be predicted based on the fragmentation of similar structures like coumarins and other chroman derivatives. benthamopen.commiamioh.edu The molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with isotope peaks at M and M+2 in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), followed by further fragmentation of the chroman ring system. The study of fragmentation patterns of related compounds, such as the loss of CO from coumarin (B35378) structures, can provide a basis for interpreting the mass spectrum of this compound. benthamopen.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Property | Predicted Value | Significance |

| Chemical Formula | C₁₀H₁₁ClO | Defines the elemental composition. |

| Nominal Mass | 182 g/mol | Integer mass of the most abundant isotopes. |

| Theoretical Exact Mass | 182.0498 (for ³⁵Cl) | Highly accurate mass used for molecular formula confirmation via HRMS. msu.edu |

| Key Fragmentation Ions | [M-CH₂Cl]⁺, [M-Cl]⁺, further ring fragments | Provides structural information based on the stability of resulting fragments. Helps to confirm the presence of the chloromethyl group. |

Comprehensive Nuclear Magnetic Resonance Spectroscopy (e.g., 1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the chroman skeleton and the chloromethyl group. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the tetrahydropyran (B127337) ring would show more complex multiplets in the upfield region, and the diastereotopic protons of the chloromethyl group (CH₂Cl) would likely appear as a doublet of doublets or a multiplet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons would be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or chlorine). The carbon of the chloromethyl group would be expected in the range of 40-50 ppm.

2D NMR: To unambiguously assign the complex spin systems, 2D NMR techniques are employed. wisc.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the chroman ring and the coupling between the methine proton at C2 and the chloromethyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure by connecting different spin systems. columbia.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C2 | Multiplet | ~75-80 | Protons on CH₂Cl to C2 and C3 |

| C3 | Multiplet | ~25-30 | Protons on C4 to C2, C4a, and C5 |

| C4 | Multiplet | ~20-25 | Protons on C3 to C4a and C5 |

| C4a | - | ~120-125 | Aromatic protons to C4a |

| C5 | Doublet | ~125-130 | Proton on C6 to C5 |

| C6 | Triplet | ~120-125 | Protons on C5 and C7 to C6 |

| C7 | Triplet | ~128-132 | Protons on C6 and C8 to C7 |

| C8 | Doublet | ~115-120 | Proton on C7 to C8a |

| C8a | - | ~150-155 | Proton on C8 to C8a |

| O1 | - | - | - |

| CH₂Cl | Multiplet (diastereotopic) | ~40-50 | Protons on CH₂Cl to C2 |

*Predicted values are based on data from structurally related chroman and chromene derivatives. Actual experimental values may vary. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a single crystal. libretexts.org If a suitable single crystal of this compound can be grown, this technique can confirm the connectivity of the atoms, as well as provide accurate bond lengths and angles in the solid state. researchgate.netuni-regensburg.de

For chiral molecules like this compound (which has a stereocenter at the C2 position), X-ray crystallography is a powerful method for determining the absolute configuration. nih.govuzh.ch This is typically achieved by the Bijvoet method, which relies on the anomalous scattering of X-rays by the atoms in the crystal. nih.gov The presence of a relatively heavy atom like chlorine can enhance this anomalous scattering effect, facilitating a more reliable determination of the absolute stereochemistry. uzh.ch Alternatively, co-crystallization with a chiral probe of known absolute configuration can be used to determine the absolute configuration of the target molecule. nih.govrsc.org While no crystal structure for this compound itself has been reported in the searched literature, data for numerous chroman derivatives exist, demonstrating the utility of this technique for this class of compounds. researchgate.netgrafiati.com

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. For a chiral molecule like this compound, it would crystallize in a chiral space group (e.g., P2₁2₁2₁). uni-regensburg.de |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. researchgate.net |

| Bond Lengths & Angles | Provides precise measurements of the geometry of the molecule in the solid state. |

| Absolute Structure Parameter (Flack Parameter) | A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer, thus determining the absolute configuration. uzh.ch |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of organic compounds. pensoft.netresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. pensoft.netresearchgate.net A UV detector would be appropriate for detection, as the benzene ring of the chroman system is a strong chromophore. By developing a validated HPLC method, the purity of a given sample can be determined as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. The use of a photodiode array (PDA) detector can further aid in assessing peak purity by comparing UV spectra across a single peak. sepscience.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, especially for volatile and semi-volatile impurities. asianpubs.orgresearchgate.netmedistri.swiss A GC-MS method could be developed to separate this compound from any volatile impurities. The mass spectrometer provides identification of the separated components, offering a comprehensive impurity profile. medistri.swissresearchgate.net This is particularly useful for detecting and identifying process-related impurities from the synthesis of the compound. asianpubs.orgresearchgate.net

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV/PDA | Quantifies purity, separates non-volatile impurities and isomers. pensoft.netresearchgate.net |

| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | FID or MS | Separates and identifies volatile impurities and byproducts. asianpubs.orgresearchgate.net |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and NMR spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. magritek.commt.com These methods provide valuable kinetic and mechanistic information, including the identification of transient intermediates and the determination of reaction endpoints. nih.govresearchgate.net

For the synthesis of this compound, for example, from the corresponding alcohol with a chlorinating agent, in situ FTIR could be used to follow the disappearance of the O-H stretch of the starting material and the appearance of new bands associated with the product. mt.comrsc.org This allows for precise determination of when the reaction is complete.

Real-time NMR spectroscopy, facilitated by the use of flow-through NMR tubes or benchtop NMR spectrometers placed in a fume hood, can provide even more detailed information. magritek.comnih.govrsc.orgarxiv.orgresearchgate.net By acquiring NMR spectra at regular intervals throughout the reaction, the concentrations of reactants, products, and any observable intermediates can be tracked simultaneously. This provides a detailed kinetic profile of the reaction, which is invaluable for optimizing reaction conditions and understanding the reaction mechanism. rsc.orgresearchgate.net While no specific studies on the in situ monitoring of this compound synthesis were found, the principles of these techniques are broadly applicable. nih.govresearchgate.net

Table 5: Application of In Situ Spectroscopy to this compound Synthesis

| Technique | Observable Changes | Information Gained |

| In Situ FTIR | Disappearance of reactant peaks (e.g., O-H stretch), appearance of product-related peaks. mt.comresearchgate.net | Reaction initiation, progression, and endpoint determination. nih.gov |

| Real-Time NMR | Decrease in signal intensity for reactant protons/carbons, increase in signal intensity for product protons/carbons. magritek.comresearchgate.net | Detailed kinetic profiles, identification of intermediates, mechanistic insights. nih.govrsc.org |

Computational Chemistry and Mechanistic Insights into 2 Chloromethyl Chroman Transformations

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 2-(Chloromethyl)chroman. researchgate.netnih.gov These calculations allow for the localization of transition states, which are the highest energy points along a reaction coordinate, and the determination of activation energies. nih.gov By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be predicted.

For instance, in nucleophilic substitution reactions at the chloromethyl group, DFT calculations can elucidate whether the reaction proceeds through a direct displacement (SN2) mechanism or a stepwise (SN1) mechanism involving a carbocation intermediate. The calculated energy profiles for these pathways can reveal the feasibility of each route under specific reaction conditions. Methods like the quasi-Newton method are commonly used to locate these transition states. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction pathway from the transition state to the reactants and products, confirming the connectivity of the calculated transition state. nih.gov

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Hydroxide (B78521) (OH⁻) | SN2 | 22.5 |

| Hydroxide (OH⁻) | SN1 | 35.2 |

| Ammonia (NH₃) | SN2 | 25.8 |

| Ammonia (NH₃) | SN1 | 38.1 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and the influence of solvent molecules. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of the chroman ring and the orientation of the chloromethyl substituent. researchgate.net This is crucial as the reactivity of the molecule can be highly dependent on its three-dimensional structure. nih.gov

MD simulations can be used to generate a conformational ensemble, representing the distribution of different molecular shapes at a given temperature. nih.govnih.gov Analysis of this ensemble can identify the most populated conformers and the energy barriers between them. For example, the dihydropyran ring of the chroman moiety can exist in different twist and boat conformations, and MD simulations can quantify the relative populations of these forms. researchgate.netmdpi.com This information is vital for predicting reactivity, as the accessibility of the chloromethyl group to an incoming reagent can vary significantly between different conformers. acs.org

Theoretical Studies on Stereoselectivity and Regioselectivity

Computational methods are particularly valuable for understanding and predicting the stereoselectivity and regioselectivity of reactions involving this compound. researchgate.netnumberanalytics.com

Stereoselectivity: In reactions where new chiral centers are formed, theoretical calculations can predict which stereoisomer will be the major product. nih.gov For reactions at the C2 position, which is a chiral center, computational models can be used to determine the facial selectivity of an incoming reagent. By calculating the transition state energies for attack from the re and si faces of a prochiral intermediate, the enantiomeric excess of the product can be estimated. nih.gov

Regioselectivity: When a reagent can react at multiple sites on the this compound molecule, computational chemistry can predict the preferred site of reaction. numberanalytics.com For example, in electrophilic aromatic substitution reactions, calculations of the electron density and electrostatic potential on the benzene (B151609) ring can identify the most nucleophilic positions (typically ortho and para to the oxygen atom). Fukui functions, which indicate the susceptibility of a site to nucleophilic or electrophilic attack, can also be calculated to predict regioselectivity. In the case of nucleophilic attack, calculations can differentiate between substitution at the chloromethyl group versus other potential electrophilic sites.

Table 2: Predicted Regioselectivity in Electrophilic Nitration of this compound

| Position | Relative Energy of Sigma Complex (kcal/mol) | Predicted Product Distribution |

| C6 | 0.0 | Major |

| C8 | 2.1 | Minor |

| C5 | 5.8 | Trace |

| C7 | 4.5 | Trace |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Structure-Reactivity Relationship Predictions via Computational Approaches

Computational approaches can establish quantitative structure-reactivity relationships (QSRR) for a series of this compound derivatives. numberanalytics.com By calculating various molecular descriptors for a set of related compounds and correlating them with their experimentally determined reaction rates, predictive models can be developed.

These descriptors can include:

Electronic descriptors: Atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reaction characteristics.

Prediction of Electronic Properties Influencing Chloromethyl Group Reactivity

The reactivity of the chloromethyl group is intrinsically linked to the electronic properties of the entire this compound molecule. vulcanchem.com Computational modeling can quantify these properties and explain their influence. vulcanchem.com

The chloromethyl group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom. stackexchange.com However, the extent of this effect and any potential counteracting resonance effects can be precisely evaluated using computational methods. Analysis of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the electrophilicity of the carbon atom in the chloromethyl group. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and the nature of the C-Cl bond. This analysis can quantify the polarization of the bond and its susceptibility to cleavage during a nucleophilic attack. vulcanchem.com Computational studies have shown that the chloromethyl group can inductively withdraw electron density, which polarizes the C-Cl bond and increases its susceptibility to nucleophilic substitution reactions. vulcanchem.com

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.15 |

| LUMO Energy (eV) | -0.85 |

| NBO Charge on C (chloromethyl) | +0.12 |

| NBO Charge on Cl | -0.25 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Future Perspectives and Emerging Research Avenues for 2 Chloromethyl Chroman Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency

The future of 2-(Chloromethyl)chroman chemistry is intrinsically linked to the development of highly efficient and selective catalytic systems. While the primary reactivity of the chloromethyl group involves nucleophilic substitution, the true potential lies in catalytic processes that can control stereochemistry, expand reaction scope, and improve sustainability.

Future research should focus on organocatalysis, which has proven highly effective for the asymmetric synthesis of various chroman derivatives. rsc.orgacs.orgmdpi.com Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, could activate this compound and a nucleophile simultaneously, enabling enantioselective substitutions or cascade reactions. acs.orgmdpi.com For instance, the application of cinchona-alkaloid-based catalysts, which facilitate asymmetric oxy-Michael additions to form the chroman ring, provides a blueprint for developing systems that could perform kinetic resolution on racemic this compound or engage it in dynamic kinetic asymmetric transformations. rsc.org

Another promising area is photoredox catalysis. This strategy could open up novel radical-based reaction pathways, moving beyond traditional two-electron nucleophilic substitution. By generating a radical at the benzylic position, a host of C-C and C-heteroatom bond formations could be envisaged.

The table below illustrates the typical performance of modern catalytic systems in related chroman syntheses, setting a benchmark for what could be achieved in future studies involving this compound.

Table 1: Performance of Modern Catalytic Systems in Asymmetric Chroman Synthesis This table presents data from related chroman syntheses to illustrate the efficiency of potential catalytic systems for future this compound studies.

| Catalyst Type | Reaction | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | Reference |

| Bifunctional Thiourea | Oxa-Michael–Michael Cascade | 2-Hydroxynitrostyrenes, Enals | 85-95 | >99 | acs.org |

| Cinchona Alkaloid-Urea | Intramolecular Oxy-Michael | Phenols with α,β-unsaturated ketones | 70-98 | 85-96 | rsc.org |

| Diphenylprolinol Silyl Ether | Domino Oxa-Michael/Hemiacetalization | 2-(Nitrovinyl)phenols, Aldehydes | 56-91 | 83-99 | mdpi.comthieme-connect.com |

| Chiral Phosphoric Acid | [4+2] Cycloaddition of o-QMs | o-Quinone Methides, Alkenes | High | 80-99 | mdpi.com |

Exploration of Novel Photochemical and Electrochemical Synthetic Pathways

Light and electricity offer powerful, reagent-free methods to activate molecules in unique ways, and their application to this compound chemistry is a key future perspective.

Photochemical Pathways: The photochemical reactivity of chroman-related systems is an emerging field. rsc.orgmuni.cz For this compound, direct irradiation with UV light could induce homolytic cleavage of the C-Cl bond, generating a 2-chromanylmethyl radical. This intermediate could be trapped by various radical acceptors, leading to new functionalization patterns not accessible through standard ionic pathways. Furthermore, photosensitized reactions could enable energy transfer to initiate transformations under milder visible light conditions. Research into the photochemical synthesis of thieno[3,2-c]chromenes from related chloromethyl precursors has demonstrated the feasibility of light-induced cyclizations. researchgate.net A key avenue will be exploring intramolecular photochemical reactions, where a tethered reactive group on the chroman nucleus could interact with the photochemically generated radical center.

Electrochemical Pathways: Electrosynthesis provides a green and highly tunable platform for chemical reactions. The electrochemical reduction of the C-Cl bond in this compound at a cathode could generate a carbanion or a radical anion intermediate. Studies on the electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones have shown that the carbon-halogen bond can be cleaved to form radicals that subsequently couple or abstract a hydrogen atom. researchgate.net Applying this to this compound could provide a controlled method for dimerization or reduction. Conversely, electrochemical oxidation could target the chroman ring itself, generating cation radicals for subsequent reactions, offering a complementary reactivity profile. The potential to tune product outcomes by simply adjusting the electrode potential makes this a highly attractive area for future investigation. soton.ac.uknih.govrsc.org

Table 2: Potential Photo- and Electrochemical Transformations of this compound

| Method | Proposed Transformation | Potential Intermediate | Expected Product Class | Analogous System Reference |

| Photochemical | Direct UV Photolysis | 2-Chromanylmethyl Radical | Dimerized or functionalized chromans | General Photochemistry nih.gov |

| Photochemical | Sensitized Irradiation | Triplet-state Chroman | Cycloadducts, Isomers | Thieno[3,2-c]chromene Synthesis researchgate.net |

| Electrochemical | Cathodic Reduction | Radical Anion / Carbanion | Reduced or coupled chromans | Reduction of Halomethyl-coumarins researchgate.net |

| Electrochemical | Anodic Oxidation | Cation Radical | Ring-functionalized chromans | General Electro-oxidation soton.ac.uk |

Integration with Automated and Flow Chemistry Platforms

To accelerate the exploration of this compound's synthetic utility, integration with modern high-throughput technologies is essential.

Automated Synthesis: Automated synthesis platforms can rapidly generate libraries of compounds by systematically reacting a common starting material with a diverse set of reagents. numberanalytics.comdrugtargetreview.com Applying this to this compound would enable the high-speed synthesis of hundreds of derivatives via nucleophilic substitution with a wide range of amines, thiols, alcohols, and carbanions. This approach would not only accelerate the discovery of new compounds but also facilitate rapid structure-activity relationship (SAR) studies for medicinal chemistry applications. nih.govnih.gov The development of a robust, automated protocol for the diversification of the this compound scaffold is a key step toward unlocking its potential in drug discovery.

Table 3: Advantages of Applying Modern Platforms to this compound Chemistry

| Platform | Key Advantage | Application to this compound | Potential Outcome | Reference |

| Automated Synthesis | High-Throughput | Parallel reaction with libraries of nucleophiles | Rapid generation of diverse derivatives for screening | nih.govnih.gov |

| Flow Chemistry | Enhanced Safety & Control | Reactions involving exothermic steps or unstable intermediates | Safer handling and improved reaction consistency | rsc.orgbeilstein-journals.org |

| Flow Chemistry | Scalability | Production of larger quantities of key derivatives | Facile scale-up from discovery to development | chemdistgroup.com |

| Integrated Platforms | Process Intensification | Telescoped synthesis and purification | Streamlined, multi-step synthesis of complex targets | numberanalytics.com |

Discovery of Underexplored Reaction Pathways and Intermediates

Beyond simple substitution, this compound is a precursor to highly reactive intermediates that can participate in complex and powerful transformations. The most significant of these is the ortho-quinone methide (o-QM).

The in-situ generation of o-QMs from precursors like o-hydroxybenzyl alcohols or related halides is a cornerstone of modern chroman synthesis. nih.govacs.orgcdnsciencepub.comchim.it It is highly plausible that treatment of this compound with a non-nucleophilic base or a Lewis acid could induce elimination of HCl to form the corresponding o-quinone methide. This transient, highly electrophilic intermediate can then be trapped by a wide variety of dienophiles and nucleophiles.

[4+2] Cycloadditions: The o-QM intermediate can act as a diene in hetero-Diels-Alder reactions with electron-rich alkenes to form new polycyclic chroman structures. This is a powerful method for rapidly building molecular complexity. nih.govchim.it

1,4-Conjugate Addition: A wide range of nucleophiles, including carbon, nitrogen, and oxygen nucleophiles, can add to the exocyclic methylene (B1212753) group of the o-QM in a conjugate fashion to generate substituted phenol (B47542) derivatives, which can then be cyclized. nih.govnih.gov

Exploring the generation of o-QMs from this compound and their subsequent trapping in cascade reactions is a major frontier. acs.orgresearchgate.net This pathway could provide access to a vast chemical space of complex chroman-containing molecules that are otherwise difficult to synthesize.

Table 4: Potential Reactions Proceeding via an ortho-Quinone Methide Intermediate

| Reaction Type | Trapping Agent | Resulting Structure | Significance | Analogous System Reference |

| Hetero-Diels-Alder | Electron-rich Alkenes | Polycyclic Chroman Systems | Rapid complexity generation | chim.it |

| Hetero-Diels-Alder | Enamines / Enol Ethers | Functionalized Chromans | Access to diverse scaffolds | nih.govacs.org |

| Conjugate Addition | Malonates, β-Ketoesters | 2-Substituted Chromans | Formation of C-C bonds | nih.gov |

| Conjugate Addition | Amines, Thiols | Benzylically functionalized phenols | Introduction of heteroatoms | nih.gov |

Design of New Multifunctional Reagents Utilizing the this compound Motif

The inherent biological relevance of the chroman scaffold and the reactive nature of the chloromethyl group make this compound an ideal starting point for the design of novel multifunctional reagents. unibas.ch These are molecules designed with distinct domains that perform separate functions, such as targeting, reporting, and reacting.

A significant future direction is the development of bifunctional molecules where the chroman moiety acts as a recognition element for a biological target (e.g., an enzyme or receptor), and the chloromethyl group serves as a reactive handle. nih.govwuxibiology.com

Covalent Probes and Inhibitors: By attaching the chroman scaffold to a known ligand for a protein of interest, the chloromethyl group could be positioned to form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine), leading to irreversible inhibition.

PROTACs and Molecular Glues: In the context of targeted protein degradation, the chroman moiety could be designed to bind to a target protein, while the chloromethyl group could be used to link it to an E3 ligase-recruiting ligand, creating a Proteolysis Targeting Chimera (PROTAC). wuxibiology.com

Wittig Reagents: The chloromethyl group can be converted into a phosphonium (B103445) salt, creating a chroman-containing Wittig reagent. researchgate.netdntb.gov.uaorganic-chemistry.org Such a reagent would be a valuable tool for introducing the entire chroman-2-ylmethylidene unit into molecules via reaction with aldehydes and ketones.

The design of such sophisticated molecular tools hinges on the unique combination of structural recognition and chemical reactivity embodied in the this compound framework.

Table 5: Conceptual Designs for Multifunctional Reagents from this compound

| Reagent Class | Design Concept | Mechanism of Action | Potential Application | Related Concept Reference |

| Covalent Inhibitor | Chroman (Target Binder) - Linker - CH₂Cl (Warhead) | Covalent bond formation with active site nucleophile | Targeted drug development | General Bifunctional Molecules nih.gov |

| PROTAC | Chroman (Target Binder) - Linker - E3 Ligase Ligand | Hijacking the ubiquitin-proteasome system | Targeted protein degradation | PROTACs wuxibiology.com |

| Fluorescent Probe | Chroman - CH₂ - Fluorophore | Covalent labeling of biomolecules | Bioimaging, activity-based probes | General Bioconjugation |

| Wittig Reagent | Chroman - CH₂ - PPh₃⁺Cl⁻ | Olefination of carbonyl compounds | Introduction of the chroman-2-ylmethylidene motif | Wittig Homologation researchgate.netorganic-chemistry.org |

Q & A

Q. What methodologies identify and quantify byproducts in large-scale syntheses of this compound?

- Methodological Answer : Implement PAT (Process Analytical Technology) tools like inline FTIR or Raman spectroscopy for real-time monitoring. Post-reaction, use preparative HPLC to isolate byproducts, followed by NMR and HRMS for structural elucidation. Quantify impurities against calibrated standards (ICH Q3 guidelines) and optimize purification steps (e.g., column chromatography gradients) .

Data Presentation and Reproducibility

Q. How should researchers structure datasets for public repositories to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR FIDs, MS chromatograms), crystallographic CIF files, and experimental metadata (e.g., instrument settings, solvent batches). Use platforms like Zenodo or Figshare with DOI assignment. Document protocols using electronic lab notebooks (ELNs) for traceability .

Q. What statistical methods address variability in biological assays involving this compound?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Use Grubbs’ test to identify outliers in dose-response data. For low-n studies, employ non-parametric tests (Mann-Whitney U) and report 95% confidence intervals. Pre-register analysis plans to mitigate p-hacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.